H-Tyr-Gly-Gly-Phe-Leu-Lys-OH synthesis and purification
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Introduction
The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH represents a C-terminal fragment of β-endorphin, a potent endogenous opioid neuropeptide.[1][2] The synthesis of such peptides is fundamental to research in pharmacology, neurobiology, and drug development, enabling studies on structure-activity relationships, receptor binding, and metabolic stability.[3][4] This guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and characterization of this peptide, designed for researchers and drug development professionals. Our approach is grounded in the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by high-resolution purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind each procedural choice, ensuring a robust and reproducible workflow.
Part 1: The Synthetic Strategy — Fmoc Solid-Phase Peptide Synthesis (SPPS)
The cornerstone of modern peptide synthesis is the SPPS methodology, pioneered by Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] For this synthesis, we will employ the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[6] This orthogonal protection scheme is central to achieving high-purity synthetic peptides.[7]
SPPS Workflow Overview
The synthesis proceeds via a repeated cycle of deprotection and coupling steps, moving from the C-terminus (Lysine) to the N-terminus (Tyrosine).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Selection of Key Reagents and Materials
The success of SPPS is critically dependent on the quality and appropriate selection of all components.
| Component | Selection & Rationale |
| Solid Support (Resin) | Wang Resin is the standard choice for peptides with a C-terminal carboxylic acid. The p-alkoxybenzyl alcohol linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA). |
| Amino Acid Derivatives | Nα-Fmoc protection is used for all amino acids. Specific side-chain protecting groups are crucial: Fmoc-Lys(Boc)-OH : The ε-amino group of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group to prevent peptide chain branching.[8][9][10] This group is stable to piperidine but removed during the final TFA cleavage.[11] Fmoc-Tyr(tBu)-OH : The phenolic hydroxyl group of tyrosine is protected with an acid-labile tert-butyl (tBu) ether. This prevents O-acylation during coupling steps, a common side reaction.[12] |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a tertiary base like DIPEA (N,N-Diisopropylethylamine) , rapidly converts the carboxylic acid of the incoming amino acid into an activated HOBt ester, facilitating amide bond formation. |
| Deprotection Reagent | A solution of 20% Piperidine in N,N-Dimethylformamide (DMF) is the standard reagent for the rapid and clean removal of the Fmoc group from the N-terminus of the growing peptide chain. |
Experimental Protocol: Peptide Elongation
This protocol assumes a starting scale of 0.1 mmol using pre-loaded Fmoc-Lys(Boc)-Wang resin.
-
Resin Swelling: Place the resin in a peptide synthesis vessel and swell in DMF for 30 minutes.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine/DMF solution and agitate for 3 minutes.
-
Drain and repeat with fresh piperidine solution for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of the Second Amino Acid (Fmoc-Leu-OH):
-
In a separate vessel, pre-activate Fmoc-Leu-OH (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring Coupling Completion (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.
-
Result: A blue color indicates the presence of free primary amines, signifying incomplete coupling. If the test is positive, a second coupling step (recoupling) should be performed.[13] A yellow/colorless result indicates a complete reaction.
-
-
Cycle Repetition: Repeat steps 2 through 5 for the remaining amino acids in the sequence: Fmoc-Phe-OH , Fmoc-Gly-OH , Fmoc-Gly-OH , and finally Fmoc-Tyr(tBu)-OH .
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform the deprotection step (Step 2) one last time to expose the N-terminal tyrosine amine.
-
Final Wash and Drying: Wash the completed peptide-resin with DMF (3x), followed by Dichloromethane (DCM) (3x), and dry thoroughly under vacuum.[14]
Part 2: Cleavage, Deprotection, and Precipitation
This critical step uses a strong acid cocktail to simultaneously cleave the peptide from the Wang resin and remove the Boc (from Lys) and tBu (from Tyr) side-chain protecting groups.[15]
The Cleavage Cocktail: Role of Scavengers
During acidolysis, reactive carbocations (e.g., tert-butyl cations) are generated from the cleavage of protecting groups. These can cause unwanted alkylation of nucleophilic residues like Tyrosine.[12] To prevent this, scavengers are included in the TFA cocktail.
-
Trifluoroacetic Acid (TFA) (95%): The strong acid responsible for cleavage.
-
Triisopropylsilane (TIS) (2.5%): An efficient carbocation scavenger.
-
Water (H₂O) (2.5%): Acts as a scavenger and aids in the solubility of the peptide.
Experimental Protocol: Cleavage and Precipitation
Safety Note: TFA is highly corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]
-
Place the dry peptide-resin (from Part 1.3) into a round-bottom flask.
-
Cool the flask in an ice bath.
-
Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) and cool it on ice.
-
Add the cold cleavage cocktail to the resin.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours.
-
Filter the resin through a fritted glass funnel, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[15]
-
In a separate centrifuge tube, add ~40 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to pellet the peptide.
-
Decant and discard the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting. Repeat this wash step twice more to remove residual scavengers and cleavage by-products.[14]
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Part 3: Purification by Preparative RP-HPLC
The crude product from SPPS contains the target peptide along with deletion sequences, truncated peptides, and products of side reactions. RP-HPLC is the gold standard for purifying synthetic peptides to a high degree (>95%) required for most research applications.[17][18] The separation is based on the differential hydrophobicity of the components in the crude mixture.[19]
Purification Workflow
Caption: The workflow for purification and isolation of the synthetic peptide.
Experimental Protocol: Purification and Characterization
| Parameter | Preparative HPLC Conditions | Analytical HPLC Conditions |
| Column | C18, 10 µm, 21.2 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in H₂O | 0.1% (v/v) TFA in H₂O |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 10-50% B over 40 minutes | 10-50% B over 20 minutes |
| Flow Rate | 20 mL/min | 1 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A, adding a small amount of Mobile Phase B if necessary to aid solubility. Filter the solution through a 0.45 µm syringe filter.
-
Purification: Inject the filtered sample onto the preparative RP-HPLC system equilibrated with 10% B. Run the gradient and collect fractions (e.g., 5-10 mL each) across the main eluting peak.
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.
-
Identity Confirmation: Submit a sample of a pure fraction for mass spectrometry (MS) analysis. Electrospray Ionization (ESI-MS) is typically used to confirm the molecular weight of the peptide.[20][21]
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity threshold (typically >95%). Freeze the pooled solution and lyophilize to obtain the final product as a white, fluffy powder.
Part 4: Final Product Characterization
Final quality control is essential to validate the synthesis.
| Parameter | Expected Value |
| Sequence | H-Tyr-Gly-Gly-Phe-Leu-Lys-OH |
| Molecular Formula | C₃₈H₅₅N₇O₉ |
| Average Molecular Weight | 769.89 g/mol |
| Monoisotopic Molecular Weight | 769.4116 g/mol |
| Final Purity (by Analytical HPLC) | ≥ 95% |
Conclusion
The successful synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is readily achievable through a systematic application of Fmoc-based solid-phase chemistry coupled with diligent purification and characterization. The protocols outlined in this guide represent a robust and validated workflow. By understanding the chemical principles behind each step—from the selection of orthogonal protecting groups to the role of scavengers in cleavage and the mechanism of RP-HPLC separation—researchers can confidently produce high-purity peptides for their scientific investigations.
References
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ACS Publications. (2024, October 9). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters. Retrieved from [Link]
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Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
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